2-Methyl-5-(pyrazin-2-yl)aniline
Overview
Description
2-Methyl-5-(pyrazin-2-yl)aniline is an organic compound with the molecular formula C11H11N3 It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 2-position and a pyrazinyl group at the 5-position
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , and pyrrolopyrazine derivatives have shown diverse biological activities .
Mode of Action
It is likely that the compound interacts with its targets to induce changes at the molecular level, similar to other compounds with a pyrrole and pyrazine ring .
Biochemical Pathways
Related compounds have been shown to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the biological activities of related compounds, it can be inferred that the compound may have potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(pyrazin-2-yl)aniline typically involves the reaction of 2-methyl aniline with pyrazine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-methyl aniline is reacted with a pyrazinyl boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(pyrazin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride, and are carried out in an inert solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted aniline derivatives.
Scientific Research Applications
2-Methyl-5-(pyrazin-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(pyridin-2-yl)aniline: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-Methyl-5-(quinolin-2-yl)aniline: Contains a quinoline ring, which can affect its chemical properties and applications.
2-Methyl-5-(benzimidazol-2-yl)aniline: Features a benzimidazole ring, leading to different biological activities.
Uniqueness
2-Methyl-5-(pyrazin-2-yl)aniline is unique due to the presence of the pyrazinyl group, which can confer specific electronic and steric properties. This uniqueness can enhance its binding affinity to certain molecular targets and make it a valuable compound in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-methyl-5-pyrazin-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-2-3-9(6-10(8)12)11-7-13-4-5-14-11/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMUOQKIJMEOMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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